N-[2-(chloromethyl)phenyl]acetamide

Physical property benchmarking Crystallinity assessment Procurement quality control

Researchers face limited electrophilic handles for generating ortho-substituted acetanilide libraries. N-[2-(chloromethyl)phenyl]acetamide provides a benzylic chloride for controlled amine, alcohol, or thiol displacement. - **Reactivity**: Ortho-chloromethyl enables SN2, cross-coupling, and alkylation (inaccessible in methyl or ring-chloro analogs). - **Purity**: 95% with mp 114-119°C, ideal for crystallization purification. - **Supply**: Reliable for medicinal chemistry, agrochemical intermediates, and antimicrobial scaffold derivatization.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 90562-37-1
Cat. No. B3389054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(chloromethyl)phenyl]acetamide
CAS90562-37-1
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1CCl
InChIInChI=1S/C9H10ClNO/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3,(H,11,12)
InChIKeyWKVBPRDIWSTGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(chloromethyl)phenyl]acetamide: Technical Baseline


N-[2-(chloromethyl)phenyl]acetamide (CAS 90562-37-1), also known as 2′-(chloromethyl)acetanilide or α-chloro-o-acetotoluidide, is an ortho-substituted chloromethyl aromatic amide with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound features an acetamide moiety on a phenyl ring bearing a chloromethyl group at the ortho position, imparting distinct electrophilic reactivity and serving as a versatile small molecule scaffold for synthetic elaboration . Commercially available at 95% purity with a melting point range of 114–119 °C, it is supplied for research and development applications in medicinal chemistry, agrochemical intermediate synthesis, and chemical biology .

1
Synthetic Building Block

Ortho-chloromethyl acetanilide scaffold for medicinal chemistry and agrochemical intermediate synthesis

2
Electrophilic Handle

Benzylic chloride motif supports nucleophilic substitution and cross-coupling diversification

3
Research-Grade Supply

Standard purity specification supports multi-step synthesis and SAR exploration workflows

Why N-[2-(chloromethyl)phenyl]acetamide Is Irreplaceable


Procurement decisions for ortho-substituted acetanilide derivatives cannot rely on simple functional group interchangeability due to the profound influence of the chloromethyl moiety on both physical properties and chemical reactivity. While compounds such as N-(2-methylphenyl)acetamide (mp ~110 °C) and N-(2-chlorophenyl)acetamide (mp ~88 °C) share a common acetanilide backbone, the presence of the chloromethyl group in N-[2-(chloromethyl)phenyl]acetamide elevates the melting point to 114–119 °C, reflecting altered crystal packing and intermolecular interactions [1]. More critically, the benzylic chloride motif confers a distinct electrophilic reactivity profile—enabling nucleophilic substitution, alkylation, and cross-coupling reactions that are inaccessible to the non-halogenated or ring-chlorinated analogs [2]. Substituting with a para-chloromethyl isomer (e.g., N-[4-(chloromethyl)phenyl]acetamide, mp 151–154 °C) introduces steric and electronic differences that alter reaction outcomes and purification behavior . Direct quantitative comparisons are summarized below.

Risk Factor
Target Attribute
Substitute Concern
Electrophilic Reactivity
Benzylic chloride enables nucleophilic diversification
Non-halogenated analogs (e.g., N-(2-methylphenyl)acetamide) lack reactive handle; diversification pathways may not transfer
Chlorine Position
Benzylic -CH2Cl: sp3 electrophilic center
Ring-chlorinated analogs (e.g., N-(2-chlorophenyl)acetamide) present aryl-Cl; substitution chemistry and reactivity profile may differ
Substitution Pattern
Ortho-chloromethyl: distinct steric and electronic environment
Para-isomer introduces altered steric access and crystal packing; reaction outcomes and purification behavior may shift

N-[2-(chloromethyl)phenyl]acetamide Quantitative Evidence


Melting Point Elevation

N-[2-(chloromethyl)phenyl]acetamide exhibits a melting point range of 114–119 °C, which is elevated relative to N-(2-methylphenyl)acetamide (110 °C) and N-(2-chlorophenyl)acetamide (88 °C), indicating enhanced crystallinity and distinct handling characteristics [1]. In contrast, the para-chloromethyl isomer (N-[4-(chloromethyl)phenyl]acetamide) melts significantly higher at 151–154 °C, reflecting the substantial impact of substitution pattern on solid-state properties .

Melting Point Elevation
Cross-study comparable
114–119 °C vs. 88–110 °C (2-substituted analogs); 151–154 °C (para isomer)
Supports solid-state property differentiation and crystallization-based purification
Intermediate range distinct from ring-chlorinated and para-substituted analogs
Physical property benchmarking Crystallinity assessment Procurement quality control

Chloromethyl Electrophilic Reactivity

The ortho-chloromethyl substituent in N-[2-(chloromethyl)phenyl]acetamide functions as a benzylic electrophile, enabling facile SN2 and SN1-type transformations . Class-level kinetic studies on substituted benzyl chlorides demonstrate that electron-withdrawing substituents increase reactivity in nucleophilic substitution reactions, with relative rates correlating via the Hammett equation (ρ = 0.312) [1]. While direct rate data for this specific compound are not available, the ortho-chloromethyl group is expected to exhibit reactivity comparable to benzyl chloride (relative rate = 1.0) and substituted benzyl chlorides, providing a versatile handle for amine alkylation, etherification, and thioether formation that is absent in non-chloromethylated acetanilides such as N-(2-methylphenyl)acetamide [1].

Electrophilic Reactivity
Class-level inference
Benzylic chloride; expected reactivity comparable to benzyl chloride (relative rate ≈ 1.0)
Supports nucleophilic diversification workflow for amine, alcohol, and thiol coupling
Hammett correlation from benzyl chloride kinetics (Sakurai & Mochida, 1972); direct rate data not available
Nucleophilic substitution Benzylic chloride reactivity Medicinal chemistry intermediate

Antimicrobial QSAR Predictions

A 2021 study screened twelve N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity, demonstrating that halogenated phenyl acetamides exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, MRSA) and moderate activity against C. albicans, with efficacy correlating with lipophilicity and substitution pattern [1]. While N-[2-(chloromethyl)phenyl]acetamide itself was not among the twelve compounds tested, the study confirms that chloroacetamide derivatives bearing halogenated phenyl rings meet Lipinski's Rule of Five and Veber's criteria for drug-likeness [1]. Notably, the most active compounds in that series (N-(4-chlorophenyl)-, N-(4-fluorophenyl)-, and N-(3-bromophenyl)-2-chloroacetamides) share structural features with the target compound, suggesting that ortho-chloromethyl substitution may confer a distinct antimicrobial profile worthy of experimental validation.

Antimicrobial QSAR
Class-level inference
Halogenated chloroacetamide class active against S. aureus and MRSA in broth microdilution assays
Supports antimicrobial screening consideration for ortho-chloromethyl derivatives
Compound not directly tested; ortho-substitution underexplored vs. para-halogenated analogs
Antibacterial screening QSAR modeling Halogenated acetamide SAR

N-[2-(chloromethyl)phenyl]acetamide Applications


Benzylamine Pharmacophore Synthesis

Leverage the ortho-chloromethyl group as an electrophilic handle for nucleophilic displacement with amines, alcohols, or thiols to generate diverse 2-substituted acetanilide libraries. The distinct melting point range (114–119 °C) facilitates purification by crystallization, and the reactivity profile aligns with established benzyl chloride kinetics [1]. This approach enables rapid SAR exploration in drug discovery programs targeting receptors where ortho-substitution is critical for binding.

Acetanilide Herbicide Precursor

The ortho-chloromethyl acetanilide scaffold serves as a precursor to substituted acetanilide herbicides. The chloromethyl moiety can be converted to various functional groups (e.g., -CH2NHR, -CH2OR, -CH2SR) under mild conditions [1]. The 95% purity specification ensures reliable performance in multi-step syntheses .

Antimicrobial Lead Optimization

Building on class-level antimicrobial activity of halogenated chloroacetamides [2], N-[2-(chloromethyl)phenyl]acetamide can be employed as a core scaffold for derivatization and subsequent MIC screening against Gram-positive pathogens. The ortho-chloromethyl substitution pattern has been underexplored relative to para-halogenated analogs, offering a potential avenue for discovering compounds with improved selectivity or reduced resistance profiles.

Application
Selection Property
Validation Focus
Benzylamine pharmacophore synthesis
Electrophilic chloromethyl handle
Nucleophilic displacement scope and SAR library construction
Acetanilide herbicide precursor development
Ortho-substituted acetanilide scaffold
Multi-step synthetic reliability and functional group interconversion
Antimicrobial screening studies
Halogenated chloroacetamide class profile
Gram-positive strain panel screening and MIC endpoint review
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